Superior Clinical Efficacy of Sulperazone (Branded) vs. Generic Cefoperazone/Sulbactam Formulations
Sulperazone, the branded cefoperazone/sulbactam formulation, demonstrates superior clinical efficacy compared to generic cefoperazone/sulbactam formulations. In a systematic review and meta-analysis, the clinical efficacy rate of Sulperazone was 87.7% versus 81.7% for comparators, with an odds ratio (OR) of 1.98 (95% confidence interval) in favor of Sulperazone [1].
| Evidence Dimension | Clinical efficacy rate |
|---|---|
| Target Compound Data | 87.7% |
| Comparator Or Baseline | Generic cefoperazone/sulbactam: 81.7% |
| Quantified Difference | +6.0 percentage points; OR = 1.98 (95% CI) |
| Conditions | Systematic review and meta-analysis of clinical studies in hospitalized patients with bacterial infections |
Why This Matters
Procurement of branded Sulperazone may yield a 1.98-fold higher odds of clinical success compared to generic alternatives, a clinically and economically relevant difference in high-stakes infection management.
- [1] Efficacy and safety of generic cefoperazone/sulbactam versus branded cefoperazone/sulbactam in the treatment of bacterial infections: a systematic review and meta-analysis. 2024. View Source
